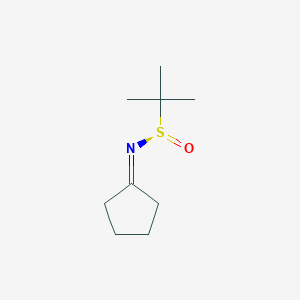

(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMAXOUUSMPKKX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891782-29-9 | |

| Record name | (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Asymmetric Oxidation of tert-Butyl Disulfide

tert-Butyl disulfide, an inexpensive byproduct of petroleum refining, undergoes catalytic asymmetric oxidation using a titanium-based catalyst with a chiral ligand (e.g., (R)-binol). This reaction produces tert-butanethiosulfinate with high enantiomeric excess (≥98% ee).

Reaction Conditions

Aminolysis to tert-Butanesulfinamide

The tert-butanethiosulfinate intermediate is treated with lithium amide in liquid ammonia, resulting in inversion of configuration at sulfur to yield (R)-tert-butanesulfinamide. Purification via crystallization from hexane/ethyl acetate provides enantiomerically pure material.

Key Data

- Molecular Formula : C₄H₁₁NOS

- Melting Point : 82–84°C

- Optical Rotation : [α]₂₅ᴅ = +85.5° (c = 1.0, CHCl₃)

Condensation of (R)-tert-Butanesulfinamide with Cyclopentanone

The target compound is synthesized through a Ti(OEt)₄-mediated condensation of (R)-tert-butanesulfinamide with cyclopentanone, forming the corresponding sulfinyl ketimine. This method, adapted from Ellman’s protocols for aldimines and ketimines, achieves high diastereoselectivity.

Reaction Mechanism and Optimization

The condensation proceeds via a Lewis acid-catalyzed imine formation mechanism. Ti(OEt)₄ acts as both a water scavenger and catalyst, facilitating the dehydration step.

Procedure

- Reagents :

- (R)-tert-Butanesulfinamide (1.0 equiv)

- Cyclopentanone (1.2 equiv)

- Ti(OEt)₄ (1.5 equiv)

- Anhydrous THF (solvent)

- Conditions :

- Reflux at 70°C for 12–16 hours under nitrogen.

- Molecular sieves (4Å) are added to absorb water.

- Workup :

Yield and Selectivity

Alternative Catalytic Systems

While Ti(OEt)₄ remains the standard catalyst, other Lewis acids (e.g., CuSO₄) have been explored for sterically hindered ketones. However, these systems show reduced efficiency for cyclopentanone.

Characterization and Analytical Data

Physicochemical Properties

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (100 MHz, CDCl₃):

- HRMS : m/z calcd for C₉H₁₇NOS [M+H]⁺: 188.1104; found: 188.1104.

Challenges and Side Reactions

Competing Hydride Shifts

In acidic or protic solvents, the cyclopentylidene moiety may undergo 1,2-hydride shifts, leading to regioisomeric byproducts. This is mitigated by using anhydrous conditions and aprotic solvents.

Disulfane Formation

Trace moisture or residual thiols can promote disulfane (R–S–S–R) formation, as observed in related sulfonamide condensations. Strict exclusion of water and use of fresh Ti(OEt)₄ minimize this side reaction.

Applications in Asymmetric Synthesis

This compound serves as a key intermediate for:

Chemical Reactions Analysis

Types of Reactions

®-N-cyclopentylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: Reduction reactions can convert the sulfinamide to sulfides or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonamides, while reduction can produce amines or sulfides.

Scientific Research Applications

®-N-cyclopentylidene-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-cyclopentylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The chiral nature of the compound allows for selective binding to chiral centers in biological molecules, which can modulate biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfinamide Derivatives

To contextualize the properties and applications of (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide, a comparative analysis with analogous compounds is presented below.

Table 1: Key Structural and Functional Comparisons

Key Research Findings and Comparative Insights

The diphenylphosphanyl and dicyclohexylphosphanyl groups in and enable coordination to metals, making these compounds effective in catalytic systems. However, their bulkiness may limit substrate scope compared to simpler sulfinamides .

Bioactivity and Synthetic Utility: The β-amino sulfone motif in is critical for bioactivity, as seen in protease inhibitors. This highlights the role of sulfinamides as precursors to pharmacologically relevant scaffolds. Fluorinated derivatives like leverage halogen effects for enhanced metabolic stability and binding affinity in drug candidates, a feature absent in the non-halogenated cyclopentylidene analog .

Structural Characterization: Single-crystal X-ray diffraction (utilizing SHELX software ) has been pivotal in elucidating the hydrogen-bonding networks and absolute configurations of sulfinamides, such as the dichloro-β-amino sulfone . NMR spectroscopy (e.g., ¹H/¹³C in ) remains a standard for confirming purity and stereochemistry in sulfinamide synthesis.

Synthetic Challenges and Trends :

Biological Activity

(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide is an organic compound that features a cyclopentylidene moiety and a sulfinamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

- Molecular Formula: C8H15NOS

- Molecular Weight: Approximately 187.3 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC(C)(C)S@@N=C1CCCC1

The sulfinamide group is significant for its reactivity and potential biological activity, making this compound a subject of interest in various research studies.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies indicate that compounds with similar sulfinamide groups can influence biochemical pathways by modulating enzyme activities or receptor interactions.

Biological Activity

Research has indicated several potential biological activities of this compound:

- Antimicrobial Activity : Initial investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Properties : The compound has been explored for its effects on cancer cell lines, showing promise in inhibiting tumor growth and promoting apoptosis in certain types of cancer cells .

- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in critical biological processes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study evaluated the compound's effect on bacterial strains, demonstrating a significant reduction in bacterial viability at certain concentrations, indicating its potential as an antimicrobial agent.

- Study 2 : In vitro experiments on cancer cell lines revealed that the compound could induce apoptosis and inhibit proliferation, suggesting its utility in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Cyclobutylidene-2-methylpropane-2-sulfinamide | C8H15NOS | Smaller cyclic structure; variations in reactivity |

| (R)-N-cyclopentylidene-3-methylbutane-3-sulfinamide | C10H19NOS | Different substitution pattern affecting activity |

| 2-Methylpropane-2-sulfinamide | C4H11NOS | Lacks the cyclic component; simpler structure |

The presence of the cyclopentyl group in this compound distinguishes it from other sulfinamides, potentially enhancing its biological activity and synthetic utility.

Q & A

Q. What are the common synthetic routes for preparing (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide?

The compound is typically synthesized via condensation reactions between 2-methylpropane-2-sulfinamide and cyclopentanone derivatives. A key step involves using a chiral auxiliary or enantioselective catalysts to achieve the (R)-configuration. For example, stereoselective imine formation under anhydrous conditions with Lewis acids like Ti(OiPr)₄ can enhance enantiomeric excess. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are critical for yield optimization .

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for determining absolute stereochemistry. Single crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mixtures), and data collection is performed using synchrotron radiation or lab-based diffractometers. The SHELXL software package is widely employed for structure refinement, leveraging Fourier transform algorithms to resolve electron density maps and assign the (R)-configuration .

Q. What functional groups in this compound influence its reactivity in organic synthesis?

The sulfinamide group (-S(O)NH-) acts as a chiral directing group, enabling asymmetric transformations such as nucleophilic additions to ketones or cyclopropanations. The cyclopentylidene moiety introduces steric bulk, affecting regioselectivity in cycloadditions. Infrared (IR) spectroscopy (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (imine proton at δ ~8.5 ppm) are used to track reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in sulfinamide-mediated asymmetric syntheses?

Enantioselectivity is influenced by solvent polarity, temperature, and catalyst loading. For instance, using toluene as a non-polar solvent at –20°C with stoichiometric Ti(OiPr)₄ can reduce racemization. Kinetic resolution via chiral HPLC (e.g., Chiralpak IA columns) helps quantify enantiomeric ratios. Computational studies (DFT calculations) predict transition-state geometries to guide ligand design .

Q. What strategies mitigate competing side reactions during the cyclopentylidene group formation?

Competing enolization or over-oxidation is minimized by controlling pH (weakly acidic conditions) and using mild oxidizing agents like NaIO₄. Protecting groups (e.g., tert-butyloxycarbonyl) on the sulfinamide nitrogen prevent undesired nucleophilic attacks. Reaction progress is monitored via LC-MS to detect intermediates .

Q. How does the sulfinamide’s electronic environment impact its utility in multicomponent reactions?

The sulfinyl group’s electron-withdrawing nature polarizes the imine bond, enhancing electrophilicity for nucleophilic additions. Substituent effects on the cyclopentylidene ring (e.g., electron-donating groups) modulate reactivity in Ugi or Passerini reactions. Hammett plots correlate σ-values with reaction rates to predict electronic tuning .

Methodological Considerations

Q. What analytical techniques are essential for characterizing intermediates in sulfinamide synthesis?

- NMR Spectroscopy : ¹³C DEPT-135 distinguishes CH, CH₂, and CH₃ groups; NOESY confirms spatial proximity of stereocenters.

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass (<5 ppm error) verifies molecular formula.

- Polarimetry : Specific rotation ([α]D²⁵) quantifies optical purity against reference standards .

Q. How are computational tools integrated into the design of sulfinamide-based catalysts?

Molecular docking (AutoDock Vina) predicts binding affinities to enzyme active sites. MD simulations (AMBER) assess conformational stability in solution. QM/MM calculations (Gaussian) model transition states for enantioselective steps, guiding synthetic workflows .

Data Contradictions and Resolutions

Q. Discrepancies in reported enantiomeric excess (ee) values: How are these resolved?

Variability often arises from differences in chiral stationary phases (CSPs) or elution conditions in HPLC. Cross-validation using circular dichroism (CD) spectroscopy or Mosher ester analysis provides orthogonal confirmation. Collaborative inter-laboratory studies establish standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.